Unique Conformational Bias: Bent-Closed State Stabilization Verified by X-Ray Crystallography
MORF-627 is the only αvβ6 inhibitor with a published co-crystal structure (PDB 9CZF, 2.53 Å resolution) demonstrating direct stabilization of the bent-closed conformation of the αvβ6 headpiece [1]. This conformational state locks the integrin in a quiescent, non-signaling configuration, a mechanism distinct from all comparator RGD-mimetic inhibitors (GSK3008348, GSK3335103, EMD527040) that bind primarily to the extended/active conformation [2][3]. Bexotegrast also lacks published structural data confirming bent-closed stabilization. The bent-closed mechanism is functionally relevant because it avoids the potential for partial agonism or integrin outside-in signaling that may occur with active-state binders [1].
| Evidence Dimension | Crystal structure confirmation of bent-closed conformational stabilization |
|---|---|
| Target Compound Data | Co-crystal structure solved at 2.53 Å resolution (PDB 9CZF); unambiguous stabilization of bent-closed αvβ6 headpiece |
| Comparator Or Baseline | No co-crystal structure of bent-closed αvβ6 available for GSK3008348, GSK3335103, bexotegrast (PLN-74809), or EMD527040 |
| Quantified Difference | Qualitative (presence vs. absence of structural evidence) |
| Conditions | X-ray diffraction; αvβ6 headpiece expressed in Homo sapiens/Mus musculus |
Why This Matters
For researchers studying integrin conformational dynamics, MORF-627 provides the only structurally-validated tool to probe the pharmacological consequences of locking αvβ6 in the bent-closed inactive state.
- [1] Monroy MF, Qiao Q, Lin FY, et al. Crystal structure of integrin avb6 headpiece in complex with compound MORF-627. RCSB Protein Data Bank. 2024. PDB ID: 9CZF. View Source
- [2] John AE, Graves RH, Pun KT, et al. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nat Commun. 2020;11:4659. View Source
- [3] Wilkinson AL, John AE, Barrett JW, et al. Pharmacological characterisation of GSK3335103, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease. Eur J Pharmacol. 2021;913:174618. View Source
